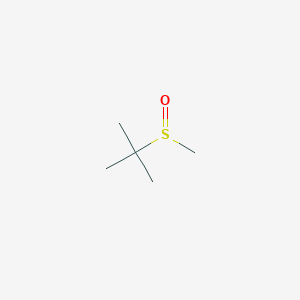

tert-Butyl methyl sulfoxide

Description

BenchChem offers high-quality tert-Butyl methyl sulfoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl methyl sulfoxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-methylsulfinylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2,3)7(4)6/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPRPSRLQZMDWFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90903793 | |

| Record name | NoName_4544 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90903793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14094-11-2 | |

| Record name | tert-Butyl methyl sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014094112 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERT-BUTYL METHYL SULFOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9Y19RB6KO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to tert-Butyl Methyl Sulfoxide (CAS: 14094-11-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Profile of a Sterically Hindered Sulfoxide

Tert-butyl methyl sulfoxide, with the CAS number 14094-11-2, is an organosulfur compound featuring a stereogenic sulfur atom bonded to a methyl group, a tert-butyl group, and an oxygen atom.[1][2] This structure, particularly the bulky tert-butyl group, imparts significant steric hindrance that profoundly influences its reactivity, stability, and utility in synthetic chemistry.[1] Unlike its less hindered counterpart, dimethyl sulfoxide (DMSO), tert-butyl methyl sulfoxide exhibits lower polarity and reduced miscibility with polar solvents due to the hydrophobic nature of the tert-butyl group.[1]

The sulfur atom in an unsymmetrical sulfoxide like tert-butyl methyl sulfoxide is a stereogenic center, leading to the existence of enantiomers.[1] This chirality is conformationally stable at room temperature, with a high barrier to inversion, making it a valuable tool in asymmetric synthesis.[2]

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 14094-11-2 | [1] |

| Molecular Formula | C₅H₁₂OS | [1] |

| Molecular Weight | 120.22 g/mol | [1][3] |

| IUPAC Name | 2-methyl-2-(methylsulfinyl)propane | [1][3] |

| Boiling Point | 64-66°C at 10 mmHg | [1][4] |

Synthesis and Stereocontrol: Accessing a Chiral Building Block

The synthesis of tert-butyl methyl sulfoxide, particularly in its enantiomerically pure forms, is a cornerstone of its application in stereoselective transformations. Two primary strategies dominate its preparation: the asymmetric oxidation of a prochiral sulfide and nucleophilic substitution on a chiral sulfinate ester.

Asymmetric Oxidation of tert-Butyl Methyl Sulfide

The direct oxidation of tert-butyl methyl sulfide offers an atom-economical route to the corresponding sulfoxide.[1] The challenge lies in controlling the enantioselectivity of the oxidation.

Mechanism of Titanium-Catalyzed Asymmetric Oxidation:

A widely employed method utilizes a chiral titanium complex, often generated in situ from titanium(IV) isopropoxide and a chiral ligand like diethyl tartrate (DET) or 1,1'-bi-2-naphthol (BINOL).[1] The general mechanism involves the formation of a chiral titanium-peroxo complex, which then acts as the oxygen transfer agent to the sulfide. The chiral ligand environment dictates the facial selectivity of the oxygen atom's approach to the sulfur lone pairs, resulting in the preferential formation of one enantiomer.[1]

Experimental Protocol: Asymmetric Oxidation using Ti(OⁱPr)₄/(R)-BINOL Catalyst

-

Catalyst Preparation: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve Ti(OⁱPr)₄ and (R)-BINOL in an appropriate anhydrous solvent (e.g., CH₂Cl₂). Stir at room temperature to allow for complex formation.

-

Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -20 °C).

-

Substrate Addition: Add tert-butyl methyl sulfide to the cooled catalyst solution.

-

Oxidant Addition: Slowly add an oxidant, such as tert-butyl hydroperoxide (tBuOOH), to the reaction mixture while maintaining the temperature.[1]

-

Monitoring and Quenching: Monitor the reaction progress by TLC or GC. Upon completion, quench the reaction, typically with the addition of water or a saturated aqueous solution of Na₂SO₃.

-

Workup and Purification: Perform an aqueous workup to remove the catalyst and other water-soluble components. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting sulfoxide by column chromatography.

The Andersen Synthesis: A Classic Approach with High Fidelity

The Andersen synthesis provides a reliable method for producing chiral sulfoxides with high enantiomeric purity. This method involves the nucleophilic substitution of a diastereomerically pure sulfinate ester with a Grignard reagent, which proceeds with complete inversion of configuration at the sulfur atom.[1]

Workflow for the Andersen Synthesis:

Caption: The Andersen synthesis for chiral sulfoxides.

Reactivity and Mechanistic Pathways: A Versatile Sulfinyl Source

The sulfinyl group in tert-butyl methyl sulfoxide is the hub of its reactivity. The presence of the sterically demanding tert-butyl group not only provides stereocontrol but also influences reaction pathways.

Pummerer-Type Reactions: Regioselective Functionalization

The Pummerer reaction of tert-butyl methyl sulfoxide is dictated by the availability of α-protons. The tert-butyl group lacks α-hydrogens, meaning proton abstraction can only occur from the methyl group.[1] This structural feature ensures absolute regioselectivity, leading to functionalization at the methyl carbon.[1]

Activation with N-Bromosuccinimide (NBS)

A significant advancement in the utility of tert-butyl sulfoxides involves their activation with N-bromosuccinimide (NBS) under acidic conditions.[5][6] This activation allows the tert-butylsulfinyl group to be used as a versatile source for creating a wide range of sulfinic acid amides, other sulfoxides, and sulfinic acid esters through subsequent reactions with various nucleophiles.[5][6]

Proposed Mechanism of NBS Activation:

The proposed mechanism suggests that the formation of a stable tert-butyl cation is the driving force for the activation.[5][6] The sulfoxide attacks NBS, leading to a positively charged sulfur intermediate. This intermediate then loses the tert-butyl cation to form a sulfinyl bromide, which can then react with an acid (like acetic acid) to form a mixed anhydride. This anhydride is then susceptible to nucleophilic attack.[6]

Caption: NBS-mediated activation of tert-butyl sulfoxide.

Optimized Protocol for Sulfinyl Group Transfer:

-

Activation: In a suitable solvent like dichloromethane (DCM), combine the tert-butyl sulfoxide, 2 equivalents of NBS, and acetic acid (AcOH).[5] Stir at room temperature.

-

Nucleophilic Addition: After the activation step is complete (typically indicated by a color change), add the desired nitrogen, carbon, or oxygen nucleophile to the reaction mixture.

-

Reaction and Workup: Allow the reaction to proceed to completion. Perform a standard aqueous workup to isolate the desired sulfinyl-containing product.

Applications in Drug Development and Organic Synthesis

The unique properties of tert-butyl methyl sulfoxide and its derivatives make them valuable in various aspects of chemical research, including drug development.

Chiral Auxiliaries in Asymmetric Synthesis

Enantiomerically pure sulfoxides derived from tert-butyl methyl sulfoxide serve as powerful chiral auxiliaries.[2] The sterically demanding tert-butyl group effectively shields one face of a reacting molecule, directing the approach of reagents to the opposite face and thereby controlling the stereochemical outcome of the reaction.[2]

Precursor to Other Chiral Sulfinyl Compounds

As demonstrated by the NBS activation chemistry, tert-butyl sulfoxides are excellent starting materials for the synthesis of a diverse array of other chiral sulfinyl-containing molecules.[5][6] This allows for the facile introduction of the sulfinyl group into more complex molecular architectures, a common strategy in the synthesis of pharmaceutical intermediates.

Comparison with Dimethyl Sulfoxide (DMSO) in a Biological Context

While DMSO is widely used as a solvent and a topical delivery agent in pharmaceutical formulations due to its ability to penetrate biological membranes, the properties of tert-butyl methyl sulfoxide are distinct.[7][8][9] Its lower polarity and greater hydrophobicity would likely alter its behavior as a solvent and its interaction with biological systems.[1] While DMSO itself has demonstrated anti-inflammatory and analgesic properties, similar biological activities for tert-butyl methyl sulfoxide are not as well-documented.[8][10]

Safety and Handling

According to safety data sheets, tert-butyl methyl sulfoxide should be handled in accordance with good industrial hygiene and safety practices.[11] It is advisable to wear personal protective equipment, including gloves and eye protection, and to work in a well-ventilated area to avoid inhalation and contact with skin and eyes.[11][12] In case of contact, rinse the affected area immediately with plenty of water.[11][12]

Conclusion

Tert-butyl methyl sulfoxide is a compound of significant interest to the synthetic and medicinal chemist. Its unique structural features, particularly the sterically demanding tert-butyl group and the chiral sulfur center, provide a powerful platform for stereocontrolled synthesis. The development of efficient methods for its asymmetric synthesis and its activation to serve as a versatile sulfinylating agent have further expanded its utility. For researchers in drug development, understanding the synthesis, reactivity, and handling of this important building block is crucial for the design and execution of innovative synthetic strategies.

References

-

Cheméo. Chemical Properties of tert-Butyl methyl sulfoxide (CAS 14094-11-2). [Link]

-

Organic Chemistry Portal. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. [Link]

-

Thermo Fisher Scientific. tert-Butyl methyl sulfoxide - SAFETY DATA SHEET. [Link]

-

ACS Publications. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds | Organic Letters. [Link]

-

PubChem - NIH. tert-Butyl methyl sulfoxide | C5H12OS | CID 139684. [Link]

-

University of Illinois. CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. [Link]

-

PubChem - NIH. Dimethyl sulfoxide | (CH3)2SO | CID 679. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

International Journal of Pharmaceutical Excipients. Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. tert-Butyl methyl sulfoxide | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. TERT-BUTYL METHYL SULFOXIDE | 14094-11-2 [m.chemicalbook.com]

- 5. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 8. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Applications of Dimethyl sulfoxide in chemical and medical industry_Chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.co.uk [fishersci.co.uk]

- 12. assets.thermofisher.com [assets.thermofisher.com]

Introduction: A Versatile Reagent in Modern Organic Chemistry

An In-Depth Technical Guide to tert-Butyl Methyl Sulfoxide for Researchers, Scientists, and Drug Development Professionals

Tert-butyl methyl sulfoxide, a prominent organosulfur compound, holds a significant position in the landscape of modern organic synthesis and medicinal chemistry. Characterized by a stereogenic sulfur atom flanked by a sterically demanding tert-butyl group and a methyl group, this molecule is more than a simple sulfoxide.[1] Its unique structural arrangement imparts a blend of stability, specific reactivity, and stereochemical influence that chemists have harnessed for a variety of sophisticated transformations.[1] Unlike its less sterically hindered counterpart, dimethyl sulfoxide (DMSO), which is celebrated primarily as a polar aprotic solvent, tert-butyl methyl sulfoxide's utility is centered on its role as a versatile reactant and chiral auxiliary.[1][2][3][4]

The presence of the bulky tert-butyl group is pivotal; it not only influences the molecule's polarity and solubility but also directs the stereochemical outcome of reactions at the sulfinyl group, making it a valuable asset in asymmetric synthesis.[1] This guide offers a comprehensive exploration of tert-butyl methyl sulfoxide, from its fundamental physicochemical properties and spectroscopic signature to its synthesis, key reactions, and applications in complex molecule construction, providing field-proven insights for professionals in research and drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective application in a laboratory setting. These characteristics dictate its handling, purification, and, most importantly, its identification and characterization.

Core Physicochemical Data

The essential physicochemical properties of tert-butyl methyl sulfoxide are summarized below. This data is critical for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂OS | [1][5][6] |

| Molecular Weight | 120.22 g/mol | [1][5][7] |

| CAS Registry Number | 14094-11-2 | [1][5][6] |

| IUPAC Name | 2-methyl-2-(methylsulfinyl)propane | [1][5] |

| Appearance | Colorless liquid | [8] |

| Boiling Point | 64-66 °C at 10 mmHg | [1][8] |

Spectroscopic Characterization

Spectroscopic analysis is indispensable for verifying the identity and purity of tert-butyl methyl sulfoxide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum is expected to show a singlet for the methyl protons and a distinct singlet for the nine equivalent protons of the tert-butyl group. The chemical shifts of these signals are influenced by the solvent used.[9][10]

-

Infrared (IR) Spectroscopy : The IR spectrum of tert-butyl methyl sulfoxide is characterized by a strong absorption band corresponding to the S=O stretching vibration. This peak's position provides insight into the electronic environment of the sulfoxide group.[6] The NIST WebBook provides reference spectra for this compound.[6]

-

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight and can provide information about the fragmentation pattern, aiding in structural confirmation.[6] High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy.[1]

Synthesis Methodologies: Crafting the Core Reagent

The synthesis of tert-butyl methyl sulfoxide can be approached through several routes, with the choice often dictated by factors such as desired stereochemistry, scalability, and atom economy. The two predominant strategies are the oxidation of the corresponding sulfide and nucleophilic substitution reactions.

Oxidation of tert-Butyl Methyl Sulfide

The direct oxidation of a prochiral sulfide, such as tert-butyl methyl sulfide, is a common and straightforward method to access the corresponding sulfoxide.[1][11] This approach is particularly powerful when stereoselectivity is desired, employing chiral catalysts or reagents to favor the formation of one enantiomer.[1]

A widely recognized method involves the use of a titanium-based catalyst system, often in conjunction with a chiral ligand like diethyl tartrate or a derivative of 1,1'-bi-2-naphthol (BINOL).[1] The general mechanism involves the in-situ formation of a chiral titanium-peroxo complex, which then serves as the oxygen transfer agent to the sulfide. The chiral environment established by the ligand dictates the facial selectivity of the oxygen atom's approach to the sulfur, thereby inducing asymmetry.[1]

Nucleophilic Substitution Approaches

An alternative strategy involves nucleophilic substitution at a chiral sulfinate ester, a method known as the Andersen synthesis. This classic approach allows for the synthesis of enantiomerically pure sulfoxides. It proceeds via the reaction of a diastereomerically pure sulfinate ester with a Grignard reagent, occurring with complete inversion of configuration at the sulfur center.[1]

More recently, the catalytic asymmetric oxidation of tert-butyl disulfide has been developed as a cost-effective route to tert-butyl tert-butanethiosulfinate.[1][12] This thiosulfinate is an excellent precursor that reacts with high stereospecificity with various organometallic reagents (like Grignard or organolithium reagents) to yield enantiomerically pure tert-butyl sulfoxides.[1][12]

Key Reactions and Mechanistic Insights

The synthetic utility of tert-butyl methyl sulfoxide stems from the reactivity of its sulfinyl group, which is significantly influenced by the adjacent tert-butyl group.

Activation and Sulfinylation Reactions

A powerful application of tert-butyl sulfoxides is their use as a source of a sulfinyl group.[13][14] Research by Wei and Sun has demonstrated that tert-butyl sulfoxides can be activated using N-bromosuccinimide (NBS) under acidic conditions.[13][14] This activation is driven by the formation of a stable tert-butyl cation. The resulting activated intermediate, likely a mixed anhydride, can then react with a wide array of nitrogen, carbon, or oxygen nucleophiles.[13][14] This methodology provides an efficient pathway to synthesize sulfinic acid amides, new sulfoxides, and sulfinic acid esters, offering advantages over the use of more traditional and often less stable sulfinyl halides.[13][14]

Pummerer-Type Reactions

The Pummerer reaction is a classic transformation of sulfoxides. For an unsymmetrical sulfoxide like tert-butyl methyl sulfoxide, the regioselectivity is dictated by the availability of α-protons.[1] The tert-butyl group lacks α-hydrogens, meaning proton abstraction can only occur from the methyl group. This structural feature ensures that the Pummerer reaction of tert-butyl methyl sulfoxide proceeds with absolute regioselectivity, leading to functionalization exclusively at the methyl carbon.[1]

Applications in Research and Drug Development

The unique properties of tert-butyl methyl sulfoxide make it a valuable tool for synthetic chemists, particularly in fields where stereochemical control is paramount, such as drug development.

-

Chiral Auxiliary : Enantiopure tert-butyl methyl sulfoxide can be used as a chiral auxiliary to control the stereochemistry of reactions at adjacent centers. The bulky tert-butyl group effectively shields one face of the molecule, directing incoming reagents to the opposite face.

-

Asymmetric Synthesis : As detailed in the synthesis section, tert-butyl methyl sulfoxide is a key target in asymmetric oxidation studies and a precursor for other chiral sulfinyl compounds.[1][12] These chiral building blocks are crucial for constructing complex, single-enantiomer pharmaceutical ingredients.

-

Ligand in Transition Metal Catalysis : Sulfoxides are capable of forming stable complexes with transition metals and can serve as effective ligands in catalysis.[15] The development of chiral sulfoxide ligands has become an area of growing interest, with applications in various asymmetric transformations.[16][17] The electronic and steric properties of the tert-butyl methyl sulfoxide ligand can influence the activity and selectivity of the metal catalyst.[18]

Experimental Protocols

This section provides a representative, detailed methodology for the synthesis of tert-butyl methyl sulfoxide via sulfide oxidation. This protocol is based on general principles described in the literature.[1][11]

Protocol: Asymmetric Oxidation of tert-Butyl Methyl Sulfide

Objective: To synthesize enantiomerically enriched tert-butyl methyl sulfoxide.

Materials:

-

tert-Butyl methyl sulfide

-

Titanium(IV) isopropoxide (Ti(O-iPr)₄)

-

(R)-(+)-1,1'-Bi-2-naphthol ((R)-BINOL)

-

tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

-

Toluene, anhydrous

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Methodology:

-

Catalyst Preparation:

-

To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous toluene.

-

Add (R)-BINOL (2.2 equivalents relative to Ti) to the solvent.

-

Slowly add Ti(O-iPr)₄ (1.0 equivalent) to the stirring solution at room temperature.

-

Stir the resulting mixture for 30-60 minutes until a homogeneous solution is formed.

-

-

Reaction Setup:

-

In a separate flask, dissolve tert-butyl methyl sulfide (1.0 equivalent) in anhydrous toluene.

-

Cool the sulfide solution to 0 °C using an ice bath.

-

Slowly add the prepared catalyst solution to the sulfide solution via cannula or syringe.

-

-

Oxidation:

-

To the combined, cooled mixture, add the 70% aqueous TBHP solution (1.1 equivalents) dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

-

Workup and Purification:

-

Once the reaction is complete (typically after several hours), quench the reaction by adding deionized water.

-

Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

-

Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

-

Extract the aqueous layer twice with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

-

Analysis:

-

Purify the crude product via flash column chromatography on silica gel.

-

Characterize the final product using NMR, IR, and MS to confirm its identity and purity.

-

Determine the enantiomeric excess (ee) of the product using chiral HPLC or by preparing a diastereomeric derivative for NMR analysis.

-

Safety and Handling

According to safety data sheets, tert-butyl methyl sulfoxide does not contain substances considered hazardous to health at their given concentration.[8] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE) : Wear safety glasses with side shields, protective gloves, and a lab coat.[19]

-

Handling : Handle in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8][19]

-

First Aid :

-

Storage : Keep the container tightly closed in a dry and well-ventilated place.[19]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the chemical.[8][19][20]

Conclusion

Tert-butyl methyl sulfoxide has firmly established itself as a reagent of significant value in the arsenal of the modern synthetic chemist. Its unique steric and electronic properties, stemming from the juxtaposition of the bulky tert-butyl and smaller methyl groups around the chiral sulfur center, enable a range of highly specific and stereocontrolled transformations. From its role in asymmetric synthesis to its emerging applications as a versatile sulfinylating agent and a ligand in catalysis, its importance continues to grow. For researchers and professionals in drug development, a deep understanding of this compound's synthesis, reactivity, and handling is not merely academic but a practical necessity for innovation in the synthesis of complex, biologically active molecules.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139684, tert-Butyl methyl sulfoxide. [Link]

-

NIST. tert-Butyl methyl sulfoxide. In: NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]

-

Alfa Aesar. tert-Butyl methyl sulfoxide - SAFETY DATA SHEET. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11094592, tert-Butyl methyl sulfoxide, (-)-. [Link]

-

Cheméo. Chemical Properties of tert-Butyl methyl sulfoxide (CAS 14094-11-2). [Link]

-

Organic Chemistry Portal. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. [Link]

-

Wei, J., & Sun, Z. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. Organic Letters, 17(21), 5396–5399. [Link]

-

Komatsu, N., Hashizume, M., Sugita, T., & Uemura, S. (1993). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry, 58(17), 4529–4533. [Link]

-

Cogan, D. A., Liu, G., & Ellman, J. A. (1999). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society, 121(15), 3686–3691. [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

-

ResearchGate. Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. [Link]

-

SciSpace. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. (2015). [Link]

-

Royal Society of Chemistry. Synthesis and characterization of enantiopure chiral NH2/SO palladium complexes. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

University of Rochester. NMR Chemical Shifts. [Link]

-

Wikipedia. Dimethyl sulfoxide. [Link]

-

University of California, Los Angeles. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

-

Royal Society of Chemistry. The emergence of sulfoxides as efficient ligands in transition metal catalysis. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. [Link]

-

International Journal of Pharmaceutical Excipients. Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. [Link]

-

gChem Global. Pharmaceuticals. [Link]

-

The Ohio State University. Research - Thomas Group. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl methyl sulfoxide | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl methyl sulfoxide [webbook.nist.gov]

- 7. tert-Butyl methyl sulfoxide, (-)- | C5H12OS | CID 11094592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. utsouthwestern.edu [utsouthwestern.edu]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The emergence of sulfoxides as efficient ligands in transition metal catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis and characterization of enantiopure chiral NH 2 /SO palladium complexes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00816A [pubs.rsc.org]

- 18. Research [u.osu.edu]

- 19. fishersci.co.uk [fishersci.co.uk]

- 20. echemi.com [echemi.com]

A Comprehensive Technical Guide to the Synthesis of Racemic tert-Butyl Methyl Sulfoxide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfoxides are a pivotal class of organosulfur compounds, distinguished by a sulfinyl group bonded to two carbon atoms. Their unique stereoelectronic properties, including the chirality at the sulfur center, have established them as indispensable tools in asymmetric synthesis and as key structural motifs in numerous pharmaceuticals.[1][2][3][4] tert-Butyl methyl sulfoxide, with its sterically demanding tert-butyl group and a simple methyl group, presents a valuable model and synthetic intermediate.[5][6] This guide provides an in-depth examination of the most direct and reliable method for preparing racemic tert-butyl methyl sulfoxide: the controlled oxidation of its sulfide precursor, tert-butyl methyl sulfide. We will explore the mechanistic rationale, provide a field-proven experimental protocol, and detail the necessary characterization techniques to validate the synthesis.

Introduction: The Significance of the Sulfinyl Group

The sulfoxide functional group is more than a simple oxidized sulfide; it is a stereogenic center that is configurationally stable under typical laboratory conditions.[2] This stability has made chiral sulfoxides powerful auxiliaries for inducing stereoselectivity in a vast array of chemical transformations.[1][7] While the asymmetric synthesis of chiral sulfoxides is a rich and extensive field, the preparation of racemic sulfoxides remains fundamentally important as a starting point for resolution, for use in applications where chirality is irrelevant, or as a substrate for developing new synthetic methodologies.[8][9]

tert-Butyl methyl sulfoxide serves as a unique substrate due to the significant steric and electronic disparity between its two substituents. The bulky tert-butyl group can direct reactivity and influence the conformation of adjacent functionalities.[2] Its polarity is lower than that of the ubiquitous solvent dimethyl sulfoxide (DMSO), a consequence of the hydrophobic nature of the tert-butyl group, which affects its solubility and intermolecular interactions.[5] The most straightforward and common method for the synthesis of tert-butyl methyl sulfoxide is the direct oxidation of tert-butyl methyl sulfide.[5][10]

The Core Synthetic Strategy: Controlled Oxidation of a Prochiral Sulfide

The conversion of a sulfide to a sulfoxide is an oxidative process that involves the transfer of a single oxygen atom to the sulfur center. The sulfur atom in the sulfide possesses two lone pairs of electrons, making it nucleophilic. The reaction mechanism generally proceeds via an electrophilic attack by the oxidizing agent on the sulfur atom.[11][12]

A primary challenge in this synthesis is preventing over-oxidation. Sulfoxides can be further oxidized to the corresponding sulfone under the same reaction conditions.[13][14]

R-S-R' (Sulfide) --[O]--> R-S(=O)-R' (Sulfoxide) --[O]--> R-S(=O)₂-R' (Sulfone)

Achieving high selectivity for the sulfoxide product is therefore paramount. This is typically accomplished through several key strategies:

-

Stoichiometric Control: Carefully controlling the molar equivalents of the oxidizing agent to a 1:1 ratio with the sulfide is the most critical factor.[13]

-

Choice of Oxidant: Employing milder, more selective oxidizing agents can favor the formation of the sulfoxide and slow the rate of the second oxidation step.[14]

-

Reaction Conditions: Lower temperatures can help moderate the reaction and improve selectivity.

-

Reaction Monitoring: Diligent monitoring of the reaction's progress, typically by Thin Layer Chromatography (TLC), allows the reaction to be quenched once the starting sulfide has been consumed, but before significant sulfone formation occurs.

Selecting the Optimal Oxidant: A Green Chemistry Perspective

A variety of oxidizing agents can effect the transformation of sulfides to sulfoxides.[15][16] While historical methods often used heavy metal-based reagents, modern synthetic chemistry prioritizes more environmentally benign options.[13]

-

Hydrogen Peroxide (H₂O₂): As an oxidant, H₂O₂ is highly attractive from a green chemistry standpoint. Its only byproduct is water, making it exceptionally atom-economical.[11][13] It is a powerful and effective reagent for sulfoxidation, often used in acidic media like glacial acetic acid, which can enhance its reactivity while maintaining selectivity under controlled conditions.[11]

-

Sodium Periodate (NaIO₄): This reagent is well-known for its ability to cleanly oxidize sulfides to sulfoxides with minimal over-oxidation, often stopping selectively at the sulfoxide stage.[14]

-

tert-Butyl Hydroperoxide (TBHP): Frequently used in metal-catalyzed asymmetric oxidations, TBHP is also an effective oxidant for preparing racemic mixtures.[17][18]

-

meta-Chloroperoxybenzoic Acid (m-CPBA): A classic and highly effective oxidant, though its use has been somewhat superseded by greener alternatives due to the generation of chlorinated aromatic waste.[3]

For this guide, we will focus on a protocol utilizing hydrogen peroxide due to its operational simplicity, high efficiency, and favorable environmental profile.[11]

Experimental Protocol: Synthesis of Racemic tert-Butyl Methyl Sulfoxide

This protocol details the oxidation of tert-butyl methyl sulfide using 30% hydrogen peroxide in glacial acetic acid. The procedure is straightforward, clean, and yields the desired product in high purity after a simple work-up and purification.[11]

4.1. Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | CAS Number | Quantity | Moles |

| tert-Butyl Methyl Sulfide | 104.22 | 638-00-6 | 2.08 g (2.5 mL) | 0.02 |

| Glacial Acetic Acid | 60.05 | 64-19-7 | 20 mL | - |

| Hydrogen Peroxide (30% aq.) | 34.01 | 7722-84-1 | 2.27 g (2.0 mL) | 0.02 |

| Dichloromethane (DCM) | 84.93 | 75-09-2 | ~100 mL | - |

| 4M Sodium Hydroxide (aq.) | 40.00 | 1310-73-2 | As needed | - |

| Anhydrous Sodium Sulfate | 142.04 | 7757-82-6 | As needed | - |

| Equipment: | ||||

| 100 mL Round-bottom flask | ||||

| Magnetic stirrer and stir bar | ||||

| Ice bath | ||||

| Separatory funnel | ||||

| Rotary evaporator | ||||

| TLC plates (Silica gel 60 F₂₅₄) |

4.2. Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add tert-butyl methyl sulfide (2.08 g, 0.02 mol) and glacial acetic acid (20 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to near 0 °C.

-

Addition of Oxidant: While stirring vigorously, slowly add 30% hydrogen peroxide (2.0 mL, 0.02 mol) dropwise to the reaction mixture. Causality Note: Slow, dropwise addition is crucial to maintain temperature control, prevent a dangerous exotherm, and minimize over-oxidation to the sulfone.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent). The starting sulfide is non-polar, while the sulfoxide product is significantly more polar. The reaction is complete when the starting sulfide spot is no longer visible. This typically takes 1-3 hours. Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to product, ensuring the reaction is not quenched prematurely or allowed to proceed to the over-oxidized sulfone byproduct.

-

Work-up - Neutralization: Once the reaction is complete, carefully pour the solution into a separatory funnel containing ~50 mL of water. Slowly neutralize the acetic acid by adding 4M aqueous sodium hydroxide solution in portions. Check the pH with litmus paper until it is neutral or slightly basic (pH 7-8). Causality Note: Neutralization is essential to remove the acidic solvent and to ensure the sulfoxide, which is a weak base, is in its neutral form for efficient extraction into an organic solvent.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers. Causality Note: Dichloromethane is an effective solvent for extracting the moderately polar sulfoxide while having low miscibility with the aqueous phase.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude tert-butyl methyl sulfoxide can be purified by vacuum distillation or column chromatography on silica gel if necessary to yield a colorless oil or low-melting solid.

Visualization of the Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from initial setup to the final purified product.

Caption: Experimental workflow for the synthesis of racemic tert-butyl methyl sulfoxide.

Product Characterization

Validation of the final product's identity and purity is achieved through standard spectroscopic techniques.

| Technique | Parameter | Expected Result for tert-Butyl Methyl Sulfoxide |

| ¹H NMR (CDCl₃) | Chemical Shift (δ) | ~2.5 ppm (s, 3H, -S(=O)CH₃ )~1.3 ppm (s, 9H, -C(CH₃ )₃) |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ) | ~50 ppm (-S(=O)C (CH₃)₃)~35 ppm (-S(=O)C H₃)~23 ppm (-C(C H₃)₃) |

| IR Spectroscopy | S=O Stretch (ν) | ~1050-1030 cm⁻¹ (strong absorption) |

| Mass Spec. (EI) | Molecular Ion (M⁺) | m/z = 120 |

Note: Exact chemical shifts in NMR can vary slightly based on the solvent and concentration.[19][20] The strong absorbance in the specified IR region is highly characteristic of the sulfinyl (S=O) group.[21] The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product.[21]

Conclusion

The synthesis of racemic tert-butyl methyl sulfoxide via the controlled oxidation of its sulfide precursor is a robust and efficient method suitable for a wide range of laboratory settings. By employing green oxidants like hydrogen peroxide and carefully controlling reaction parameters, the desired sulfoxide can be obtained in high yield and purity, avoiding the common pitfall of over-oxidation to the sulfone. The protocol described herein is not only effective but also embodies principles of safety and environmental responsibility. The resulting product serves as a valuable intermediate for further synthetic transformations, including as a precursor in the development of chiral ligands and auxiliaries that are critical to modern drug discovery and development.[8][9]

References

-

MedCrave. (2018). Application of chiral sulfoxides in asymmetric synthesis. MedCrave online. [Link]

-

ACS Green Chemistry Institute. Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Young, A. (2008). CHIRAL SULFOXIDES: SYNTHESIS AND UTILITY. University of Illinois Chemistry. [Link]

-

Ghorbani-Choghamarani, A., & Zolfigol, M. A. (2009). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 14(1), 432-438. [Link]

-

ResearchGate. (2018). Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. [Link]

-

Singh, P., & Singh, P. (2016). Selective oxidation of organic sulfides to sulfoxides using sugar derived cis-dioxo molybdenum(VI) complexes. RSC Advances, 6(32), 27151-27160. [Link]

-

Semantic Scholar. Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products. [Link]

-

Wiley-VCH. (2008). Asymmetric Synthesis of Chiral Sulfoxides. [Link]

-

Chemistry LibreTexts. (2021). 5.4: Enantioselective Sulfoxidation. [Link]

-

ResearchGate. (2020). Chiral sulfoxides: applications and synthesis. [Link]

-

Ingenta Connect. (2017). Selective Oxidation of Sulfides to Sulfoxides with Tert-Butylnitrite as an Alternative Oxidant. [Link]

-

ResearchGate. (2023). Oxidation of sulfide to sulfoxide in different conditions. [Link]

-

Wikipedia. Sulfoxide. [Link]

-

Wikipedia. Oxidizing agent. [Link]

-

YouTube. (2015). Oxidation of Sulfides. [Link]

-

Organic Chemistry Portal. Sulfoxide synthesis by oxidation. [Link]

-

LabXchange. Common Oxidizing Agents and Reducing Agents. [Link]

-

ResearchGate. (2012). Surface-Mediated Reactions. 8. Oxidation of Sulfides and Sulfoxides with tert Butyl Hydroperoxide and OXONE 1. [Link]

-

Bio-protocol. 2.1. Chemicals. [Link]

-

Organic Chemistry Portal. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds. [Link]

-

Organic Syntheses. PREPARATION OF (S)-(+)- AND (R)-(−)-tert-BUTANESULFINAMIDE. [Link]

-

NIST WebBook. tert-Butyl methyl sulfoxide. [Link]

-

Organic Syntheses. (S)-(−)-METHYL p-TOLYL SULFOXIDE. [Link]

-

ACS Publications. (1995). Catalytic asymmetric oxidation of sulfides to sulfoxides with tert-butyl hydroperoxide using binaphthol as a chiral auxiliary. The Journal of Organic Chemistry. [Link]

-

eLife. (2017). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. [Link]

-

UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 9. [Link]

Sources

- 1. Application of chiral sulfoxides in asymmetric synthesis - MedCrave online [medcraveonline.com]

- 2. chemistry.illinois.edu [chemistry.illinois.edu]

- 3. scispace.com [scispace.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. benchchem.com [benchchem.com]

- 6. Tert-butyl methyl sulfoxide | 14094-11-2 | FE171599 [biosynth.com]

- 7. Recent Applications in the Use of Sulfoxides as Chiral Auxiliaries for the Asymmetric Synthesis of Natural and Biologically Active Products | Semantic Scholar [semanticscholar.org]

- 8. tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds [organic-chemistry.org]

- 9. Applications of tert -butanesulfinamide in the synthesis of N-heterocycles via sulfinimines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08819F [pubs.rsc.org]

- 10. Sulfoxide - Wikipedia [en.wikipedia.org]

- 11. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 14. m.youtube.com [m.youtube.com]

- 15. Oxidizing agent - Wikipedia [en.wikipedia.org]

- 16. LabXchange [labxchange.org]

- 17. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 18. researchgate.net [researchgate.net]

- 19. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. utsouthwestern.edu [utsouthwestern.edu]

- 21. tert-Butyl methyl sulfoxide [webbook.nist.gov]

Spectroscopic Profile of Tert-Butyl Methyl Sulfoxide: A Technical Guide

Introduction: The Molecular Identity of Tert-Butyl Methyl Sulfoxide

Tert-butyl methyl sulfoxide (CAS No. 14094-11-2), with a molecular formula of C₅H₁₂OS and a molecular weight of 120.22 g/mol , is an organosulfur compound featuring a chiral sulfur center bonded to a methyl group and a sterically demanding tert-butyl group.[1][2] Its structure presents a fascinating case study for spectroscopic analysis, where the interplay of symmetry, steric hindrance, and the polar sulfinyl group dictates its unique spectral signature. Unlike its ubiquitous counterpart, dimethyl sulfoxide (DMSO), the bulky tert-butyl group in tert-butyl methyl sulfoxide significantly influences its physical and chemical properties, such as reducing its polarity and miscibility in polar solvents.[3]

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for tert-butyl methyl sulfoxide. For researchers in synthetic chemistry and drug development, a thorough understanding of these spectroscopic techniques is not merely for structural confirmation; it is fundamental to monitoring reaction kinetics, assessing purity, and elucidating mechanisms. The following sections are designed to move beyond simple data reporting, offering insights into the causal relationships between molecular structure and spectral output, thereby providing a self-validating framework for analysis.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For tert-butyl methyl sulfoxide, the simplicity of its proton and carbon environments leads to a clean and highly informative spectrum.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum of tert-butyl methyl sulfoxide is characterized by two distinct singlets, a direct consequence of the molecule's structure, which lacks protons on adjacent carbons, thus precluding any spin-spin coupling.

Expertise & Experience: The chemical shift values are profoundly influenced by the local electronic environment. The electron-withdrawing nature of the sulfoxide group deshields the adjacent protons, pulling their resonance frequency downfield. The nine protons of the tert-butyl group are chemically equivalent due to rapid rotation around the C-S bond, resulting in a single, intense signal. The protons of the methyl group, being directly attached to the sulfur atom, experience a more significant deshielding effect compared to the more distant tert-butyl protons.

Table 1: Expected ¹H NMR Spectral Data for tert-Butyl Methyl Sulfoxide in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.55 | Singlet | 3H | S-CH₃ | Protons are deshielded by the adjacent electronegative sulfoxide group, similar to DMSO (~2.5 ppm).[4] |

| ~ 1.30 | Singlet | 9H | -C(CH₃)₃ | Nine equivalent protons give a sharp, intense signal in the typical upfield region for tert-butyl groups.[3] |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl methyl sulfoxide in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a high signal-to-noise ratio.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy Analysis

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments. For tert-butyl methyl sulfoxide, three distinct signals are expected, corresponding to the methyl carbon, the equivalent methyl carbons of the tert-butyl group, and the quaternary carbon of the tert-butyl group.

Table 2: Expected ¹³C NMR Spectral Data for tert-Butyl Methyl Sulfoxide in CDCl₃

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~ 55.0 | C -(CH₃)₃ | The quaternary carbon is significantly deshielded due to its substitution and proximity to the sulfoxide group. |

| ~ 38.0 | S-C H₃ | The methyl carbon attached to the sulfoxide is deshielded, appearing in a region characteristic for carbons bonded to sulfur. |

| ~ 23.5 | C-(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group appear upfield, consistent with typical sp³ hybridized carbons.[5] |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Utilize a 400 MHz spectrometer, observing at a frequency of ~100 MHz for ¹³C.

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

-

Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum using the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: The most diagnostic feature in the IR spectrum of a sulfoxide is the strong S=O stretching vibration. For tert-butyl methyl sulfoxide, this peak is observed around 1058 cm⁻¹.[3] Its position and intensity are characteristic and provide unequivocal evidence for the presence of the sulfinyl group. The C-H stretching and bending vibrations associated with the methyl and tert-butyl groups are also prominent.

Table 3: Key IR Absorption Bands for tert-Butyl Methyl Sulfoxide

| Frequency (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2970 - 2870 | Strong | C-H Stretch | Asymmetric and symmetric stretching of CH₃ groups. |

| 1470 - 1450 | Medium | C-H Bend (Asymmetric) | Asymmetric bending of CH₃ groups. |

| 1390 - 1365 | Medium | C-H Bend (Symmetric) | Symmetric "umbrella" mode of CH₃ groups. |

| ~ 1058 | Strong | S=O Stretch | Characteristic sulfoxide stretch.[3] |

Data interpreted from the NIST Gas-Phase IR Spectrum.[1]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a single drop of neat liquid tert-butyl methyl sulfoxide directly onto the crystal surface (e.g., diamond or germanium) of the ATR accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum.

-

Parameters:

-

Resolution: 4 cm⁻¹.

-

Scans: 16-32 scans.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

-

Processing: The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides two critical pieces of information: the molecular weight of the compound from the molecular ion (M⁺•) and structural clues from the fragmentation pattern.

Expertise & Experience: The fragmentation of tert-butyl methyl sulfoxide is dominated by the stability of the resulting carbocations. The molecular ion is expected at a mass-to-charge ratio (m/z) of 120, corresponding to the molecular formula C₅H₁₂OS.[6] The most prominent fragmentation pathway involves the cleavage of the C-S bond to form a highly stable tert-butyl cation ([C(CH₃)₃]⁺). This fragment is often the base peak (most abundant ion) in the spectrum. Alpha-cleavage, the loss of the methyl group, is another expected fragmentation.

Table 4: Predicted Major Ions in the EI Mass Spectrum of Tert-Butyl Methyl Sulfoxide

| m/z | Proposed Fragment Ion | Formula of Ion | Rationale |

| 120 | Molecular Ion (M⁺•) | [C₅H₁₂OS]⁺• | Corresponds to the intact molecule. |

| 105 | [M - CH₃]⁺ | [C₄H₉OS]⁺ | Loss of a methyl radical via alpha-cleavage. |

| 57 | [M - CH₃SO]⁺ or [C(CH₃)₃]⁺ | [C₄H₉]⁺ | Likely Base Peak. Formation of the very stable tert-butyl cation.[7][8] |

| 41 | [C₃H₅]⁺ | [C₃H₅]⁺ | Further fragmentation of the tert-butyl cation. |

Data interpreted from NIST Mass Spectrum data.[9]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of tert-butyl methyl sulfoxide (~100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.

-

GC Parameters:

-

Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Source Temperature: 230°C.

-

-

Data Analysis: Identify the chromatographic peak corresponding to tert-butyl methyl sulfoxide and analyze the associated mass spectrum.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods to build an unassailable structural assignment.

Trustworthiness: The process is inherently self-validating. The molecular formula suggested by MS (from the molecular ion and isotopic pattern) must be consistent with the number and type of atoms indicated by NMR (from integration and chemical shifts) and the functional groups identified by IR. For tert-butyl methyl sulfoxide, the MS data confirms a mass of 120 amu. The ¹H and ¹³C NMR spectra confirm the presence of one methyl group and one tert-butyl group attached to a heteroatom. The IR spectrum confirms the heteroatom-containing functionality is a sulfoxide (S=O stretch at 1058 cm⁻¹). Together, these data points converge to a single, unambiguous structure.

Caption: Integrated workflow for the structural elucidation of tert-butyl methyl sulfoxide.

References

-

The Royal Society of Chemistry. (2008). Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from [Link]

-

NIST. (n.d.). tert-Butyl methyl sulfoxide. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Catalytic Asymmetric Reductive Amination of Ketones with N-Aryl Hydroxylamines. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl methyl sulfoxide Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl methyl sulfoxide. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). tert-Butyl methyl sulfoxide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available from [Link]

-

University of Calgary. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

Sources

- 1. tert-Butyl methyl sulfoxide [webbook.nist.gov]

- 2. tert-Butyl methyl sulfoxide | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl methyl sulfoxide [webbook.nist.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. uni-saarland.de [uni-saarland.de]

- 9. tert-Butyl methyl sulfoxide [webbook.nist.gov]

Core Topic: Solubility of tert-Butyl Methyl Sulfoxide in Organic Solvents

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tert-butyl methyl sulfoxide (t-BMS). Moving beyond simple data tabulation, this document elucidates the fundamental physicochemical principles governing the solubility of t-BMS, contrasting it with its ubiquitous analogue, dimethyl sulfoxide (DMSO). We present a qualitative solubility profile based on molecular structure, a detailed, field-proven experimental protocol for quantitative solubility determination, and discuss the critical factors that influence solubility. This guide is intended to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize t-BMS in their work.

Introduction: Understanding tert-Butyl Methyl Sulfoxide

Tert-butyl methyl sulfoxide (t-BMS), with the chemical formula C₅H₁₂OS, is an organosulfur compound featuring a sulfoxide group bonded to a methyl group and a sterically demanding tert-butyl group.[1][2][3] Its structure is the cornerstone of its chemical behavior and physical properties, particularly its solubility.

The primary structural distinction between t-BMS and the widely used solvent dimethyl sulfoxide (DMSO) is the replacement of a methyl group with a tert-butyl group.[2] This substitution has profound implications:

-

Increased Steric Hindrance: The bulky tert-butyl group physically obstructs the highly polar sulfoxide group, limiting its interaction with solvent molecules.

-

Reduced Polarity: The large, nonpolar alkyl nature of the tert-butyl group decreases the overall polarity of the molecule compared to DMSO.[2]

These structural modifications directly influence its solubility profile, making it distinct from DMSO. While DMSO is miscible with a broad range of polar and nonpolar solvents, t-BMS exhibits more nuanced behavior.[2][4] Understanding this behavior is critical for its application in organic synthesis, as a chiral auxiliary, or in formulation science.

Table 1: Physicochemical Properties of tert-Butyl Methyl Sulfoxide

| Property | Value | Source |

| Molecular Formula | C₅H₁₂OS | [1][5] |

| Molecular Weight | 120.22 g/mol | [1][5] |

| IUPAC Name | 2-methyl-2-(methylsulfinyl)propane | [1][2] |

| CAS Registry Number | 14094-11-2 | [1][3] |

Theoretical Framework: The Science of Solubility

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6][7] This rule states that substances with similar intermolecular forces and polarity are likely to be soluble in one another. The key factors at play for t-BMS are:

-

Polarity: The sulfoxide (S=O) bond is highly polar. However, the nonpolar tert-butyl group significantly diminishes the molecule's overall polarity compared to DMSO.[2]

-

Hydrogen Bonding: The oxygen atom in the sulfoxide group can act as a hydrogen bond acceptor. This is a primary reason for DMSO's miscibility in water.[2][4] In t-BMS, while this capability exists, steric hindrance from the tert-butyl group can impede the formation of strong hydrogen bonds.

-

Van der Waals Forces: The alkyl groups (methyl and tert-butyl) interact with nonpolar solvents through weaker London dispersion forces.

Consequently, t-BMS is expected to be less soluble in highly polar, protic solvents (like water) than DMSO, but maintain good solubility in a range of less polar organic solvents.[2]

Qualitative Solubility Profile of t-BMS

Table 2: Predicted Qualitative Solubility of tert-Butyl Methyl Sulfoxide

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Moderate to Good | The alkyl groups of t-BMS have favorable Van der Waals interactions with nonpolar solvents. |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to High | These solvents can interact with the polar sulfoxide group without the steric challenges of hydrogen bonding, providing a good polarity match. |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | The hydrophobic tert-butyl group and steric hindrance reduce miscibility compared to DMSO. Solubility decreases as the solvent becomes more polar (e.g., higher in ethanol than in water).[2] |

Experimental Protocol for Quantitative Solubility Determination

To move from qualitative prediction to quantitative fact, a robust experimental protocol is necessary. The following describes the equilibrium solubility method, a gold-standard approach for determining the maximum concentration of a solute in a solvent at a specific temperature.[7] This protocol is designed as a self-validating system.

Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Step-by-Step Methodology

-

Materials & Equipment:

-

tert-Butyl Methyl Sulfoxide (t-BMS), analytical grade

-

Selected organic solvent(s), HPLC grade

-

Thermostatic shaker or magnetic stirrer with temperature control

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Centrifuge (optional)

-

-

Procedure:

-

Preparation of Mixture: Add an excess amount of t-BMS to a known volume or mass of the chosen solvent in a glass vial. The key is to ensure undissolved solid is clearly visible, guaranteeing that the solution will become saturated.

-

Equilibration: Seal the vial and place it in the thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand at the constant temperature for several hours to let the excess solid settle.

-

Isolation of Saturated Solution: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to remove any suspended microcrystals. This step is critical to avoid artificially inflating the result. Alternatively, centrifuge the vial and draw the supernatant from the top.

-

Quantification:

-

Accurately transfer a known volume or mass of the clear saturated solution into a pre-weighed vial.

-

Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of t-BMS to avoid loss of the analyte.

-

Once the solvent is fully evaporated, re-weigh the vial. The difference in mass corresponds to the amount of t-BMS dissolved in the aliquot.

-

-

Calculation: Calculate the solubility using the mass of the dissolved t-BMS and the volume/mass of the solvent aliquot. Express the results in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Key Factors Influencing Solubility

Several external factors can modify the solubility of t-BMS.[8]

-

Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[9][10][11] This is because the dissolution process is often endothermic, meaning it absorbs heat. An increase in temperature provides the energy needed to overcome intermolecular forces in both the solute and solvent. When developing procedures involving t-BMS, temperature control is crucial for reproducibility.

-

Pressure: The effect of pressure on the solubility of a liquid or solid in a liquid solvent is negligible for most practical laboratory and industrial applications.[9][10] Significant pressure effects are primarily observed for the solubility of gases in liquids.[11]

-

Purity of Solute and Solvent: The presence of impurities can alter the solubility of a compound. Impurities in the solvent can change its polarity and intermolecular interactions, while impurities in the t-BMS can also affect the measured solubility.

Implications for Research and Drug Development

A thorough understanding of t-BMS solubility is not merely an academic exercise; it has direct practical consequences:

-

Reaction Chemistry: When t-BMS is a reactant, the choice of solvent is critical to ensure it remains in the solution phase to react. Poor solubility can lead to slow or incomplete reactions.

-

Purification and Crystallization: Solubility data is essential for developing crystallization procedures. A suitable solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at a lower temperature, allowing for efficient recovery of pure crystals.

-

Formulation Science: In drug development, the solubility of active pharmaceutical ingredients (APIs) and excipients is a cornerstone of formulation design.[12] Understanding how a molecule like t-BMS behaves in different solvent systems is critical for creating stable and bioavailable drug products.

-

Extraction: Liquid-liquid extraction techniques rely on the differential solubility of a compound in two immiscible solvents. Knowing the solubility profile of t-BMS allows for the rational selection of solvent pairs for efficient extraction.

Conclusion

The solubility of tert-butyl methyl sulfoxide is a complex property governed by its unique molecular structure, specifically the interplay between its polar sulfoxide group and its sterically hindering, nonpolar tert-butyl group. This guide has established the theoretical basis for its solubility, provided a qualitative profile, and detailed a robust experimental method for precise quantitative determination. For scientists and researchers, this knowledge is not just data but a tool—enabling informed solvent selection, optimized reaction conditions, and efficient purification strategies, ultimately accelerating research and development.

References

- DETERMINATION OF SOLUBILITY CLASS.

-

tert-Butyl methyl sulfoxide, (-)- | C5H12OS | CID 11094592 . PubChem - NIH. Available at: [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemical Properties of tert-Butyl methyl sulfoxide (CAS 14094-11-2) . Cheméo. Available at: [Link]

-

tert-Butyl methyl sulfoxide | C5H12OS | CID 139684 . PubChem - NIH. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds? . Chemistry For Everyone - YouTube. Available at: [Link]

- Solubility of Organic Compounds.

-

Dimethyl sulfoxide . Wikipedia. Available at: [Link]

-

Experiment 727: Organic Compound Functional Groups . Chemistry LibreTexts. Available at: [Link]

-

tert-Butyl methyl sulfoxide . NIST WebBook. Available at: [Link]

-

Solubility of Organic and Inorganic Chemicals in Selected Solvents . Available at: [Link]

-

Organosulfur compound - Sulfoxides, Sulfones, Polyvalent . Britannica. Available at: [Link]

-

4 Factors Affecting Solubility of Drugs . Ascendia Pharmaceutical Solutions. Available at: [Link]

-

Solubility, stability, and electrochemical studies of sulfur-sulfide solutions in organic solvents . NASA Technical Reports Server. Available at: [Link]

-

Factors Affecting Solubility . BYJU'S. Available at: [Link]

- NMR Chemical Shifts of Trace Impurities.

-

13.3: Factors Affecting Solubility . Chemistry LibreTexts. Available at: [Link]

-

Factors Affecting Solubility | PPT . Slideshare. Available at: [Link]

-

Factors Affecting Solubility . CK-12 Foundation. Available at: [Link]

- Solvent Miscibility Table.

Sources

- 1. tert-Butyl methyl sulfoxide | C5H12OS | CID 139684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyl methyl sulfoxide [webbook.nist.gov]

- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 5. tert-Butyl methyl sulfoxide, (-)- | C5H12OS | CID 11094592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. Factors Affecting Solubility | PPT [slideshare.net]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Welcome to CK-12 Foundation | CK-12 Foundation [ck12.org]

- 12. ascendiacdmo.com [ascendiacdmo.com]

The Ascendance of a Bulky Auxiliary: An In-depth Technical Guide to the Discovery and History of Tert-Butyl Sulfoxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern organic chemistry, the tert-butyl sulfinyl group has emerged as a cornerstone of asymmetric synthesis. Its unique steric and electronic properties have established it as a powerful chiral auxiliary, enabling the stereocontrolled synthesis of a vast array of chiral molecules, particularly amines, which are ubiquitous in pharmaceuticals. This technical guide provides a comprehensive exploration of the discovery and historical development of tert-butyl sulfoxides, from their early, unheralded synthesis to their rise as indispensable tools in the chemist's arsenal. We will delve into the key scientific milestones, the pioneering researchers who unlocked their potential, and the mechanistic principles that govern their remarkable stereodirecting ability. This guide will also provide detailed experimental protocols for the synthesis of key tert-butyl sulfoxide-based reagents and showcase their application in the synthesis of medicinally important compounds.

The Genesis of a Chiral Powerhouse: Early Synthesis and Stereochemical Intrigue

The story of tert-butyl sulfoxides does not begin with the flash of asymmetric induction, but rather in the more fundamental explorations of organosulfur chemistry. While the first optically active sulfoxide was reported as early as 1926, the specific introduction of the bulky tert-butyl group was a later development. Early methods for the synthesis of sulfoxides, including tert-butyl derivatives, primarily relied on the oxidation of the corresponding sulfides.

A common and straightforward method for this transformation is the use of oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide.[1][2] These reactions, while effective for the formation of the sulfoxide functional group, did not initially address the challenge of controlling the stereochemistry at the sulfur atom.

The pivotal moment in the history of chiral sulfoxides came with the work of Andersen in 1962, who developed a method for the synthesis of enantiomerically pure sulfoxides.[2][3] This seminal work, which utilized the diastereomeric resolution of menthyl p-toluenesulfinates, laid the groundwork for the future development of chiral sulfoxide chemistry.[3][4] While Andersen's initial work focused on the p-tolylsulfinyl group, it established the principle that a chiral auxiliary could be used to direct the stereochemistry of the sulfoxide.

The unique properties of the tert-butyl group, however, would soon propel it to the forefront of chiral auxiliary design. Its significant steric bulk provides a highly differentiated environment around the stereogenic sulfur atom, leading to exceptional levels of stereocontrol in a wide range of chemical transformations.[5]

The Rise of the Tert-Butylsulfinyl Group: A Timeline of Innovation

The journey from the early synthesis of sulfoxides to the widespread adoption of the tert-butylsulfinyl group as a premier chiral auxiliary is marked by several key innovations and the contributions of visionary chemists.

A significant leap forward came in 1984 when Henri Kagan and his group reported a method for the catalytic asymmetric synthesis of sulfoxides. This work demonstrated that a chiral catalyst could be used to directly generate enantiomerically enriched sulfoxides from prochiral sulfides, a major advancement in efficiency.

However, it was the introduction of tert-butanesulfinamide by Jonathan A. Ellman in 1997 that truly revolutionized the field.[3] This crystalline, air-stable compound proved to be an exceptionally versatile and effective chiral auxiliary for the asymmetric synthesis of amines.[3] The combination of the bulky tert-butyl group and the readily cleavable sulfinyl moiety provided a powerful tool for the construction of complex chiral molecules.

The Tert-Butyl Advantage: Unraveling the Source of Stereocontrol

The remarkable success of the tert-butylsulfinyl group as a chiral auxiliary stems from a combination of its unique steric and electronic properties.

-

Steric Dominance: The sheer size of the tert-butyl group creates a highly congested and predictable steric environment around the sulfinyl moiety. This steric hindrance effectively blocks one face of a reacting partner, such as an imine, forcing an incoming nucleophile to approach from the less hindered face. This high degree of facial selectivity is the primary reason for the excellent diastereoselectivities observed in reactions employing tert-butylsulfinyl auxiliaries.[6]

-

Conformational Rigidity: The tert-butyl group restricts the rotation around the carbon-sulfur bond, leading to a more defined and predictable conformation of the chiral auxiliary. This conformational rigidity is crucial for maintaining a consistent stereochemical environment during a reaction, thus ensuring high levels of asymmetric induction.

-